2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Overview
Description
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two chlorinated phenyl groups attached to an ethanone moiety
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The general reaction conditions include:
Reactants: 4-chlorobenzoyl chloride and 2,4-dichlorobenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane or carbon disulfide.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-1-phenylethanone: Lacks the additional chlorine atoms on the second phenyl ring, resulting in different chemical reactivity and applications.
1-(2,4-Dichlorophenyl)-2-phenylethanone: Similar structure but with the positions of the chlorinated and non-chlorinated phenyl groups reversed, leading to variations in chemical properties and uses.
Biological Activity
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, also referred to as a chlorinated ketone, has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with two chlorinated phenyl groups, which significantly influences its reactivity and biological interactions. The presence of chlorine substituents enhances lipophilicity and may affect the compound's ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with various biological targets such as enzymes and receptors. It may inhibit specific metabolic pathways in microorganisms or cancer cells through the formation of covalent bonds with nucleophilic sites within these targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.025 mg/mL to 0.1 mg/mL .
Antifungal Activity
The antifungal efficacy of this compound has been documented in several studies. For instance, it was found to have a MIC of 0.0125 mg/mL against pathogenic fungi such as Aspergillus species and Candida albicans . The compound's mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.
Case Study 1: Antibacterial Activity
In a controlled laboratory setting, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity. The most potent derivative exhibited an MIC value comparable to standard antibiotics like ampicillin. This suggests a potential for development into new antibacterial agents .
Case Study 2: Antifungal Applications
A study focused on the synthesis of triazole derivatives incorporating the this compound moiety reported enhanced antifungal activity against resistant strains of fungi. The incorporation of this compound into triazole frameworks resulted in MIC values significantly lower than those observed for traditional antifungals .
Data Summary
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-10-3-1-9(2-4-10)7-14(18)12-6-5-11(16)8-13(12)17/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXUWZVNQWBASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621179 | |
Record name | 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94171-11-6 | |
Record name | 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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